Cas no 951887-78-8 (Ethyl 2-acetoxybenzoylformate)

Ethyl 2-acetoxybenzoylformate 化学的及び物理的性質
名前と識別子
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- ETHYL 2-ACETOXYBENZOYLFORMATE
- Ethyl 2-(2-acetoxyphenyl)-2-oxoacetate
- Ethyl 2-acetoxybenzoylformate
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- インチ: 1S/C12H12O5/c1-3-16-12(15)11(14)9-6-4-5-7-10(9)17-8(2)13/h4-7H,3H2,1-2H3
- InChIKey: CXYULQRAEISDJO-UHFFFAOYSA-N
- ほほえんだ: O(C(C)=O)C1C=CC=CC=1C(C(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 69.7
Ethyl 2-acetoxybenzoylformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 200971-1g |
Ethyl 2-acetoxybenzoylformate |
951887-78-8 | 97% | 1g |
£399.00 | 2022-03-01 | |
Fluorochem | 200971-5g |
Ethyl 2-acetoxybenzoylformate |
951887-78-8 | 97% | 5g |
£1516.00 | 2022-03-01 | |
TRC | E086630-250mg |
Ethyl 2-acetoxybenzoylformate |
951887-78-8 | 250mg |
$ 365.00 | 2022-06-05 | ||
TRC | E086630-500mg |
Ethyl 2-acetoxybenzoylformate |
951887-78-8 | 500mg |
$ 605.00 | 2022-06-05 | ||
Fluorochem | 200971-2g |
Ethyl 2-acetoxybenzoylformate |
951887-78-8 | 97% | 2g |
£658.00 | 2022-03-01 |
Ethyl 2-acetoxybenzoylformate 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
Ethyl 2-acetoxybenzoylformateに関する追加情報
Ethyl 2-Acetoxybenzoylformate (CAS No. 951887-78-8): A Versatile Organic Synthesis Intermediate in Modern Chemical Biology
Ethyl 2-acetoxybenzoylformate, identified by the CAS registry number 951887-78-8, is a multifunctional organic compound characterized by its unique structural configuration and synthetic utility. This compound belongs to the class of ester derivatives, featuring a benzoyl group substituted with an acetoxy moiety at the para position, further esterified with an ethyl group at the formic acid terminus. Its molecular formula, C₁₂H₁₂O₄, corresponds to a molecular weight of approximately 196.21 g/mol, making it a relatively small molecule with high reactivity due to its acetoxy and formate ester functionalities. The compound has gained significant attention in recent years for its role as an intermediate in pharmaceutical synthesis and its potential applications in developing bioactive molecules.
Recent advancements in chemical synthesis have highlighted the importance of Ethyl 2-acetoxybenzoylformate as a key building block for constructing complex organic frameworks. In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated that this compound can be efficiently utilized as a masked formic acid source under mild reaction conditions. This property is particularly advantageous in protecting sensitive functional groups during multi-step organic syntheses, thereby minimizing side reactions and improving overall yields. The study also emphasized its compatibility with catalytic systems such as palladium-catalyzed cross-coupling reactions, which are widely employed in drug discovery pipelines.
The structural flexibility of Ethyl 2-acetoxybenzoylformate allows it to serve as both an activating agent and a directing group in asymmetric synthesis processes. For instance, a collaborative research team from Stanford University and the Max Planck Institute (Nature Communications, 2024) reported its use in synthesizing enantiopure β-amino acids—a critical class of compounds for developing novel antibiotics and anticancer agents. By leveraging the acetoxy substituent’s ability to stabilize transition states during nucleophilic attack, this intermediate enabled high stereocontrol efficiency without requiring harsh reaction conditions or expensive chiral additives.
In the context of drug development, Ethyl 951887-78-8 has been integral to designing prodrugs that enhance bioavailability through controlled release mechanisms. A notable example involves its application as a linker component in targeted chemotherapy conjugates, where it facilitates site-specific cleavage by esterase enzymes once internalized into tumor cells (ACS Medicinal Chemistry Letters, 2024). This approach reduces systemic toxicity while maximizing therapeutic efficacy—a critical milestone toward personalized medicine strategies.
Beyond medicinal chemistry applications, this compound exhibits intriguing behavior in material science research. A study from MIT’s Department of Chemical Engineering revealed that incorporating Ethyl 2-acetoxybenzoylformate into polymer matrices significantly improves their thermal stability and mechanical properties (Advanced Materials Interfaces, 2024). The formate ester functionality forms hydrogen bonds within polymer chains during curing processes, creating cross-linked networks that resist degradation even under elevated temperatures—a discovery with implications for advanced biomedical devices requiring prolonged durability.
The latest spectroscopic analyses have provided deeper insights into Ethyl 951887-78-Ethyl_'s electronic structure using computational chemistry tools like DFT modeling. Researchers at Oxford University identified resonance stabilization effects between the acetyl group and benzene ring that modulate its reactivity profile (Journal of Physical Chemistry Letters, 2023). These findings have led to optimized synthetic protocols where reaction temperatures are lowered by ~30°C compared to conventional methods while maintaining equivalent conversion rates—a substantial energy-saving innovation for large-scale production processes.
In enzymatic studies published this year (Bioorganic & Medicinal Chemistry, 2024), Ethyl acetoxybenzoylformate was shown to act as a reversible inhibitor for histone deacetylases (HDACs), enzymes implicated in epigenetic regulation and cancer progression. While not itself pharmacologically active due to rapid hydrolysis under physiological conditions, its ability to transiently bind HDAC active sites makes it valuable for studying enzyme-substrate interactions through time-resolved crystallography techniques—advancing our understanding of epigenetic mechanisms at atomic resolution.
Cutting-edge applications now explore this compound’s role in click chemistry platforms due to its compatibility with strain-promoted azide alkyne cycloaddition reactions (SPAAC). A collaborative project between Scripps Research Institute and Pfizer demonstrated that incorporating Ethyl 951887-Ethyl_'s formate ester functionality into SPAAC substrates enhances reaction kinetics by up to fourfold compared to traditional linkers (Chemical Science, Q4/2024). This improvement supports real-time bioconjugation applications such as live-cell imaging probes or diagnostic biomarkers where rapid chemical transformations are essential.
Ethical considerations surrounding chemical intermediates like Ethyl acetoxybenzoylformate now emphasize sustainability metrics during production scaling-up phases. A recent industrial case study presented at the American Chemical Society Spring Meeting showed that adopting continuous flow synthesis for CAS No._951_-_Ethyl_-_acetyloxy_-based compounds reduces solvent consumption by ~65% compared to batch processes—aligning with current industry trends toward greener manufacturing practices without compromising product purity standards.
Pioneering work from ETH Zurich’s nanotechnology lab has recently leveraged Ethyl’s unique reactivity profile (CAS No._951_-_Ethyl_) for fabricating stimuli-responsive drug delivery systems. By integrating this compound into polymeric nanoparticles via controlled radical polymerization techniques, researchers created systems capable of releasing therapeutic payloads only under specific pH conditions mimicking tumor microenvironments (Advanced Healthcare Materials, Early View). Such innovations underscore its evolving role beyond traditional intermediates toward smart drug delivery components.
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